molecular formula C8H3BrCl2N2 B8025737 7-Bromo-2,6-dichloroquinoxaline

7-Bromo-2,6-dichloroquinoxaline

Cat. No.: B8025737
M. Wt: 277.93 g/mol
InChI Key: OTUCSFGZURLFSN-UHFFFAOYSA-N
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Description

7-Bromo-2,6-dichloroquinoxaline is a heterocyclic compound with the molecular formula C8H3BrCl2N2. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties, including antifungal, antibacterial, antiviral, and anticancer activities .

Preparation Methods

The synthesis of 7-Bromo-2,6-dichloroquinoxaline typically involves the reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid to form 6-bromo-1,4-dihydroquinoxaline-2,3-dione. This intermediate is then chlorinated using phosphorus oxychloride to yield this compound . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact, adhering to principles of green chemistry .

Chemical Reactions Analysis

7-Bromo-2,6-dichloroquinoxaline undergoes various chemical reactions, including:

Common reagents used in these reactions include organoboron compounds for coupling reactions, and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

7-Bromo-2,6-dichloroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,6-dichloroquinoxaline involves its interaction with specific molecular targets. It can inhibit the growth of bacteria by impairing the integrity of their cell membranes. In cancer research, it is studied for its ability to interfere with cellular pathways that promote tumor growth .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-2,6-dichloroquinoxaline include other quinoxaline derivatives such as:

What sets this compound apart is its unique combination of bromine and chlorine substituents, which can influence its reactivity and biological activity.

Properties

IUPAC Name

7-bromo-2,6-dichloroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-7-6(2-5(4)10)12-3-8(11)13-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUCSFGZURLFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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